Tert-butyl 4-acetylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-acetylpiperazine-1-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It has a molecular weight of 227.30 . The compound is solid in form .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 312.4±35.0 °C at 760 mmHg, and a flash point of 142.7±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Environmental Impacts and Toxicity Concerns
Tert-butyl 4-acetylpiperazine-1-carboxylate, along with similar chemical compounds, has been examined for its environmental occurrence, fate, and potential toxicity. Research highlights the detection of synthetic phenolic antioxidants (SPAs), which share structural similarities, in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including tert-butyl derivatives, have raised concerns due to their presence in human tissues and their potential toxic effects. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these compounds are often more toxic than the parent compounds, emphasizing the need for future research on their environmental behaviors and effects on human health (Liu & Mabury, 2020).
Synthetic Routes and Industrial Applications
The compound has also been studied in the context of synthetic routes and applications in industrial processes. For example, research on the synthetic routes of vandetanib, a therapeutic agent, identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the compound's role in the synthesis of complex molecules with high commercial value, showcasing its importance in pharmaceutical manufacturing (Mi, 2015).
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of compounds similar to this compound, such as ethyl tert-butyl ether (ETBE), provides insight into the microbial degradation pathways and the potential for bioaugmentation and biostimulation in groundwater remediation. This is critical for understanding how these compounds and their derivatives may be managed in contaminated sites to mitigate environmental impacts (Thornton et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-acetylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)12-5-7-13(8-6-12)10(15)16-11(2,3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFDVJXNIXQJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230055 | |
Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-59-9 | |
Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178312-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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